3-Methyl-4-nitroanisole

Description

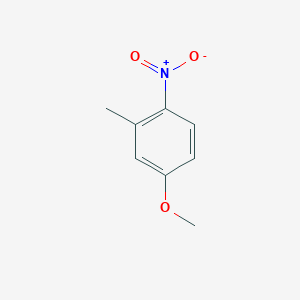

3-Methyl-4-nitroanisole (CAS 5367-32-8), also known as 4-methoxy-2-methyl-1-nitrobenzene, is a nitroaromatic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. Structurally, it features a methoxy group (-OCH₃) at position 4, a methyl group (-CH₃) at position 3, and a nitro group (-NO₂) at position 1 on the benzene ring . This compound is widely utilized in organic synthesis, serving as a precursor for pharmaceuticals, such as Bcl-2 inhibitors in cancer research , and as a photodegradation intermediate of pesticides like fenitrothion . Its reactivity in electrophilic substitution and redox reactions makes it valuable in diverse synthetic pathways .

Properties

IUPAC Name |

4-methoxy-2-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZOGYCMIMOVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201913 | |

| Record name | 3-Methyl-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5367-32-8 | |

| Record name | 3-Methyl-4-nitroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5367-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5367-32-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-4-nitroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMV9GLL8Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitroanisole can be synthesized through the nitration of 3-methyl-4-methoxytoluene. The nitration process involves the reaction of 3-methyl-4-methoxytoluene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitroanisole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium hydroxide, dimethyl sulfate, and other nucleophiles.

Major Products Formed:

Reduction: 3-Methyl-4-aminoanisole.

Substitution: Various substituted anisoles depending on the nucleophile used.

Scientific Research Applications

Synthetic Organic Chemistry

3-Methyl-4-nitroanisole serves as a critical intermediate in the synthesis of various organic compounds, including:

- Dyes : It is utilized in the production of synthetic dyes, where its unique structural properties enhance colorfastness and stability.

- Pharmaceuticals : The compound is involved in synthesizing pharmaceutical agents, particularly those requiring nitro or methoxy functional groups.

- Agrochemicals : It is also used in the formulation of pesticides and herbicides, contributing to their efficacy and stability .

Research indicates that this compound exhibits various biological activities. It has been studied for potential applications such as:

- Toxicology Studies : Investigations into its toxicity profile have shown that it can be harmful to aquatic life, with long-lasting effects observed in environmental studies .

- Metabolite Studies : As a metabolite of certain pesticides like fenitrothion, it has been evaluated for its environmental impact and degradation rates. For instance, studies have indicated rapid degradation in aquatic environments, highlighting its relevance in ecotoxicology .

Industrial Applications

In industrial settings, this compound is employed as a:

- Research Tool : Its unique chemical properties make it suitable for various experimental applications, including reaction monitoring and analytical chemistry.

- Intermediate for Continuous Processes : Case studies demonstrate its role in continuous manufacturing processes where precise control over chemical reactions is essential .

Case Study 1: Environmental Impact Assessment

A study assessed the degradation of this compound in irrigation ditches, revealing significant reductions in concentration over four weeks. This research underlines the importance of understanding the environmental fate of chemical intermediates used in agriculture .

Case Study 2: Toxicity Evaluation

Research involving the Microtox™ system evaluated the toxicity of pesticides and their metabolites, including this compound. The findings indicated that while it possesses some toxicity, it is less harmful than its parent compounds .

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy group can also be involved in nucleophilic aromatic substitution reactions, leading to the formation of various substituted products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Key structural analogs of 3-methyl-4-nitroanisole include positional isomers and methyl-substituted nitroanisoles. Their differences in substituent positions significantly influence physical properties, reactivity, and applications (Table 1).

Table 1: Structural Comparison of Nitroanisole Derivatives

| Compound Name | CAS No. | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 5367-32-8 | 3-CH₃, 4-OCH₃, 1-NO₂ | C₈H₉NO₃ | 167.16 |

| 4-Methyl-2-nitroanisole | 119-10-8 | 4-CH₃, 2-OCH₃, 1-NO₂ | C₈H₉NO₃ | 167.16 |

| 3-Methyl-2-nitroanisole | 5345-42-6 | 3-CH₃, 2-OCH₃, 1-NO₂ | C₈H₉NO₃ | 167.16 |

| 4-Methyl-3-nitroanisole | 17484-36-5 | 4-CH₃, 3-OCH₃, 2-NO₂ | C₈H₉NO₃ | 167.16 |

| 2-Nitroanisole | 91-23-6 | 2-OCH₃, 1-NO₂ | C₇H₇NO₃ | 153.14 |

| 4-Nitroanisole | 100-17-4 | 4-OCH₃, 1-NO₂ | C₇H₇NO₃ | 153.14 |

Key Observations :

- Steric and Electronic Effects : The methyl group in this compound enhances steric hindrance at position 3, directing electrophilic attacks to less hindered positions. In contrast, 4-methyl-2-nitroanisole exhibits greater planarity due to the para-methyl and ortho-nitro groups, altering its electronic distribution .

Reactivity in Electrocatalytic Reactions

This compound demonstrates high reactivity in electrocatalytic N,N-dimethylation reactions. Under optimized conditions (2.3 V vs. Ag/Ag⁺, CO₂ atmosphere), it achieves yields of 75–82% for dimethylated products, comparable to other di-substituted nitrobenzenes like 5-nitro-m-xylene (Table 2) .

Table 2: Reactivity of Nitroaromatics in Electrocatalytic N,N-Dimethylation

| Substrate | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 75–82 | 2.3 V, CO₂, 30°C, 10 h |

| 5-Nitro-m-xylene | 78 | 2.3 V, CO₂, 30°C, 10 h |

| 2,6-Dimethylnitrobenzene | 76 | 2.3 V, CO₂, 30°C, 10 h |

Mechanistic Insight : The electron-withdrawing nitro group stabilizes intermediates during reduction, while the methoxy group modulates electron density, enhancing reaction efficiency .

Environmental Persistence and Degradation

This compound is a hydrolysis product of the pesticide fenitrothion. Studies show its variable persistence during water treatment processes (Table 3) .

Table 3: Environmental Behavior of Fenitrothion Degradants

| Compound | Residual Rate (%) After PACl Treatment | Residual Rate (%) After Ozonation |

|---|---|---|

| Fenitrothion | 15–20 | <5 |

| 3-Methyl-4-nitrophenol | 30–35 | 10–15 |

| This compound | 40–45 | 20–25 |

Key Findings :

Table 4: Hazard Comparison of Selected Nitroanisoles

Notable Risks:

- This compound’s primary hazard is oral toxicity, whereas 4-methyl-3-nitroanisole poses additional risks of eye irritation .

Biological Activity

3-Methyl-4-nitroanisole (3M4NA) is an aromatic compound with significant biological implications, particularly in the context of microbial degradation and potential environmental impacts. This article explores its biological activity, focusing on its degradation pathways, toxicological effects, and potential applications in bioremediation.

Chemical Structure and Properties

This compound (C₈H₉NO₃) is characterized by a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a methyl-substituted aromatic ring. Its structure can be represented as follows:

Microbial Degradation

Microbial Catabolism

Research has shown that various microbial strains can utilize 3M4NA as a carbon source. Notably, Burkholderia sp. strain SJ98 has been identified as capable of degrading 3-methyl-4-nitrophenol (3M4NP), a primary breakdown product of 3M4NA. The degradation pathway involves several key enzymes, including:

- PnpA : A monooxygenase that catalyzes the conversion of 3M4NP to more benign products.

- PnpB : A 1,4-benzoquinone reductase involved in further reduction processes.

The study indicated that the transcriptional activity of the pnp gene cluster significantly increased under 3M4NP-induced conditions, suggesting that these enzymes are inducible and play a crucial role in the catabolism of nitroaromatic compounds .

Case Studies

Bioremediation Applications

One notable application of 3M4NA's biological activity is in bioremediation efforts aimed at cleaning up environments contaminated with nitroaromatic compounds. For instance, strain SJ98's ability to degrade both 3M4NP and para-nitrophenol (PNP) illustrates its potential utility in treating sites polluted with pesticides or explosives that contain similar nitroaromatic structures .

Enzymatic Activity Data

The following table summarizes the enzymatic activities associated with the degradation of 3M4NA by Burkholderia sp. strain SJ98:

| Enzyme | Specific Activity (U/mg) | Substrate Used |

|---|---|---|

| PnpA | 3.27 ± 0.46 | 3M4NP |

| PnpB | Not specified | MBQ |

| Overall Activity | 5.56 ± 0.84 | PNP |

This data indicates that the microbial enzymes can effectively degrade nitroaromatic compounds, highlighting their potential for environmental applications.

Q & A

Q. What are the recommended methods for synthesizing 3-Methyl-4-nitroanisole with high purity?

this compound can be synthesized via nitration and methylation of precursor aromatic compounds. For example:

- Methylation of 3-Methyl-4-nitrophenol : React with methylating agents (e.g., dimethyl sulfate) under alkaline conditions.

- Nitration of 3-Methylanisole : Use a nitration mixture (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.

Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase. Purify via recrystallization in ethanol (mp 61–64°C ).

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic techniques:

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : N95 respirator, nitrile gloves, and chemical-resistant lab coat .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.

- Storage : Keep in airtight containers away from reducing agents (risk of nitro group reduction) .

Advanced Research Questions

Q. How do environmental conditions influence the degradation of this compound in aquatic systems?

Studies on nitroanisole derivatives (e.g., pesticide hydrolysis) show:

- Photodegradation : Nitro groups undergo UV-induced cleavage, forming nitrophenols. Monitor using HPLC-UV at 254 nm .

- Hydrolysis : Alkaline conditions (pH > 9) accelerate nitroanisole breakdown. Use GC-MS to detect intermediates like 3-Methyl-4-nitrophenol .

- Adsorption : Clay minerals enhance degradation via surface-catalyzed reactions. Validate using batch adsorption experiments .

Q. What analytical challenges arise when quantifying trace amounts of this compound in complex matrices?

- Matrix Interference : Co-eluting compounds in environmental samples (e.g., river water) require solid-phase extraction (SPE) with C18 cartridges prior to LC-MS/MS analysis .

- Detection Limits : Optimize MS parameters (e.g., collision energy) for MRM transitions (m/z 167 → 122) to achieve sub-ppb sensitivity .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point)?

Discrepancies in melting points (e.g., 61–64°C vs. 17°C ) may stem from:

- Polymorphism : Recrystallize from different solvents (ethanol vs. acetone) and analyze via X-ray diffraction (XRD) .

- Impurity Effects : Use differential scanning calorimetry (DSC) to distinguish pure compound thermal behavior from mixtures .

Methodological Recommendations

- Synthetic Optimization : Use DoE (Design of Experiments) to optimize nitration reaction yields .

- Environmental Fate Studies : Combine QSPR modeling with experimental data to predict persistence in soil .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.